molecular formula C9H21O3P B1316142 Diisopropyl isopropylphosphonate CAS No. 3759-39-5

Diisopropyl isopropylphosphonate

Cat. No.: B1316142
CAS No.: 3759-39-5
M. Wt: 208.23 g/mol
InChI Key: UPFSQTGEVLHCIQ-UHFFFAOYSA-N
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Description

Diisopropyl isopropylphosphonate is an organophosphorus compound with the chemical formula C9H21O3P. It is a colorless, viscous liquid that is soluble in organic solvents such as chloroform and methanol . This compound is used in various chemical reactions and has applications in different fields, including agriculture and pharmaceuticals.

Scientific Research Applications

Diisopropyl isopropylphosphonate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in various chemical reactions.

    Biology: It is used in the synthesis of phosphonamide intermediates, which have applications in the development of antibiotics.

    Medicine: It is involved in the synthesis of antibiotics such as ertapenem sodium, which is used to treat bacterial infections.

    Industry: It is used as an intermediate in the production of pesticides and fungicides.

Mechanism of Action

Diisopropylphosphate is an acetylcholinesterase inhibitor. It acts by covalently binding to acetylcholinesterase .

Safety and Hazards

Diisopropylphosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as extremely flammable, catches fire spontaneously if exposed to air, may be fatal if swallowed and enters airways, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Diisopropyl isopropylphosphonate can be synthesized through the reaction of phosphorus trichloride with isopropanol. The reaction typically occurs in the presence of a catalyst and involves the following steps :

    Reaction with Isopropanol: Phosphorus trichloride reacts with isopropanol to form diisopropyl phosphite. [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{(CH}_3\text{)_2CHO}_2\text{POH} + 2 \text{HCl} + \text{(CH}_3\text{)_2CHCl} ]

    Neutralization and Distillation: The crude product is then neutralized and distilled to obtain pure this compound.

Chemical Reactions Analysis

Diisopropyl isopropylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution :

    Oxidation: In the presence of sodium hypochlorite (NaClO), this compound can be oxidized to form this compound phosphoryl chloride.

    Substitution: It can react with primary amines to form phosphonamide intermediates, which are useful in the synthesis of antibiotics such as ertapenem sodium.

Common reagents used in these reactions include sodium hypochlorite for oxidation and primary amines for substitution reactions. The major products formed from these reactions are phosphoryl chloride and phosphonamide intermediates.

Comparison with Similar Compounds

Diisopropyl isopropylphosphonate can be compared with other similar compounds such as diisopropyl methylphosphonate and diisopropyl phosphite:

    Diisopropyl Methylphosphonate: This compound is used as a precursor to prepare beta-keto phosphonates and acts as an intermediate for Horner-Wadsworth-Emmons olefination of carbonyl compounds.

    Diisopropyl Phosphite: This compound is used as an intermediate in the synthesis of organophosphorus compounds and has applications in the production of pesticides and fungicides.

This compound is unique due to its specific applications in the synthesis of antibiotics and its role as an intermediate in various chemical reactions.

Properties

IUPAC Name

2-[propan-2-yl(propan-2-yloxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O3P/c1-7(2)11-13(10,9(5)6)12-8(3)4/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFSQTGEVLHCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575367
Record name Dipropan-2-yl propan-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3759-39-5
Record name Dipropan-2-yl propan-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl isopropylphosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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